1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
CAS No.: 1256360-29-8
Cat. No.: VC0166448
Molecular Formula: C20H34B2N2O5
Molecular Weight: 404.121
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1256360-29-8 |
|---|---|
| Molecular Formula | C20H34B2N2O5 |
| Molecular Weight | 404.121 |
| IUPAC Name | 1-(oxan-2-yl)-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
| Standard InChI | InChI=1S/C20H34B2N2O5/c1-17(2)18(3,4)27-21(26-17)14-13-15(22-28-19(5,6)20(7,8)29-22)24(23-14)16-11-9-10-12-25-16/h13,16H,9-12H2,1-8H3 |
| Standard InChI Key | VGGAKELQAYTDKG-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2C3CCCCO3)B4OC(C(O4)(C)C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Basic Properties
1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1256360-29-8) features a pyrazole core with a tetrahydropyran protecting group at the N1 position and two pinacol boronate ester groups at positions 3 and 5. This structure creates a molecule with distinct reactivity patterns and synthetic utility . The compound possesses a molecular formula of C20H34B2N2O5 and a molecular weight of approximately 404.1 g/mol .
The pyrazole ring serves as the central scaffold, with the N1 position protected by the tetrahydropyran group, which functions as a removable protecting group. The two boronic ester moieties at positions 3 and 5 are the key functional groups that enable various transformations, particularly in cross-coupling reactions. These boronic ester groups can undergo transmetalation reactions with palladium catalysts, making the compound particularly valuable in Suzuki-Miyaura coupling reactions.
Identification and Characterization Data
The compound is formally identified through multiple parameters as outlined in Table 1, which compiles the essential identification data from various chemical databases:
| Parameter | Value |
|---|---|
| CAS Number | 1256360-29-8 |
| Molecular Formula | C20H34B2N2O5 |
| Molecular Weight | 404.1 g/mol |
| IUPAC Name | 1-(oxan-2-yl)-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
| InChI Key | VGGAKELQAYTDKG-UHFFFAOYSA-N |
| SMILES Notation | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2C3CCCCO3)B4OC(C(O4)(C)C)(C)C |
Table 1: Chemical identification data for 1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Synthesis Methodologies
Standard Synthetic Routes
The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves a multi-step process that can be divided into three main stages:
First, the formation of the pyrazole ring is achieved through the reaction of hydrazine with a suitable 1,3-diketone under acidic or basic conditions. This cyclocondensation reaction establishes the core heterocyclic structure.
Chemical Reactivity and Transformation Patterns
Reaction Profile
The reactivity of 1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is primarily determined by its functional groups, particularly the boronic ester moieties. These groups participate in various chemical transformations, making the compound versatile in organic synthesis.
The compound can undergo several types of reactions:
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Oxidation Reactions: The boronic ester groups can be oxidized using agents such as hydrogen peroxide or potassium permanganate, converting them to hydroxyl groups and forming dihydroxypyrazole derivatives.
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Reduction Reactions: While less common than oxidation, reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, potentially affecting the pyrazole ring structure.
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Suzuki-Miyaura Cross-Coupling: Perhaps the most valuable reactivity of this compound is its participation in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides, allowing for the introduction of diverse substituents at the 3 and 5 positions of the pyrazole ring.
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Deprotection Reactions: The tetrahydropyran protecting group can be removed under acidic conditions, typically using p-toluenesulfonic acid or similar acids, to reveal the free pyrazole N-H functionality.
Reaction Conditions and Outcomes
Table 2 summarizes common reaction conditions and the resulting products when 1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various transformations:
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Oxidation | H2O2, NaOH | Room temperature, aqueous solvent | 3,5-dihydroxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole |
| Suzuki Coupling | Aryl halide, Pd(PPh3)4, K2CO3 | 80°C, DMF/H2O (9:1) | 3,5-diaryl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole |
| Deprotection | p-TsOH | Room temperature, methanol | 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
| Sequential Coupling | 1) ArX, Pd catalyst, 2) Ar'X, Pd catalyst | Sequential addition, controlled conditions | 3,5-diaryl substituted pyrazoles with different aryl groups |
Table 2: Common reactions, conditions, and products for 1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole transformations
An example of the synthetic utility of this compound can be found in research where similar borylated pyrazoles were used in the synthesis of 2-methyl-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)-1H-indole. In this synthesis, the borylated pyrazole was reacted with 5-bromo-2-methyl-1H-indole under Suzuki coupling conditions using PdCl2(dppf)·dichloromethane as a catalyst and potassium carbonate as a base in a mixture of DMF and water at 80°C for 16 hours .
Applications in Scientific Research and Development
Role in Organic Synthesis
Comparison with Similar Compounds
Structural Analogues
Several structural analogues of 1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole have been reported in the literature, each with distinct properties and applications. Table 3 presents a comparison of the title compound with some of its close analogues:
| Compound | CAS Number | Key Structural Differences | Notable Properties |
|---|---|---|---|
| 1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1256360-29-8 | Two boronic ester groups at positions 3 and 5 | Versatile building block for cross-coupling reactions |
| 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 903550-26-5 | Single boronic ester at position 5 | More selective reactivity at a single position |
| 3,5-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1126779-11-0 | Methyl groups at positions 3 and 5, boronic ester at position 4 | Different reactivity pattern due to position of the boronic ester |
| 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole | 1192187-75-9 | Trifluoromethyl at position 3, single boronic ester at position 5 | Enhanced reactivity and potential for fluorine-containing derivatives |
Table 3: Comparison of 1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with structural analogues
Functional Comparisons
Current Research Trends and Future Perspectives
Recent Research Developments
Recent research involving pyrazole derivatives similar to 1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has focused on several areas:
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Kinase Inhibition: Studies have explored the potential of pyrazole derivatives as inhibitors of various kinases, including RET kinase, which is implicated in several cancers. Molecular modeling studies have provided insights into the structural requirements for effective inhibition .
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Novel Synthetic Methodologies: Researchers have developed new approaches to synthesizing substituted pyrazoles, such as tandem cross-coupling/electrocyclization of enol triflates and diazoacetates, which could potentially be applied to the synthesis of the title compound or its derivatives .
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Database Development: The creation of databases such as the Coumarin–Benzothiazole–Pyrazole Derivatives Database (CBPDdb) highlights the growing interest in systematically cataloging and studying pyrazole derivatives for various applications .
Future Research Directions
Based on current trends, several promising directions for future research involving 1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be identified:
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Development of Selective Synthetic Methodologies: Further refinement of synthetic approaches to achieve higher selectivity and efficiency in the preparation of pyrazole derivatives with specific substitution patterns.
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Exploration of Biological Activities: More comprehensive investigation of the biological activities of derivatives obtained from this compound, particularly focusing on anti-cancer, anti-inflammatory, and antimicrobial properties.
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Material Science Applications: Expanded research into the potential applications of this compound and its derivatives in the development of new materials with unique electronic, optical, or catalytic properties.
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Computational Studies: Enhanced use of computational methods to predict the properties and activities of derivatives, guiding synthetic efforts toward compounds with desired characteristics.
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